

Application Notes and Protocols for the Laboratory Synthesis of Halopemide

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Compound of Interest

Compound Name: Halopemide

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Abstract

This document provides a detailed protocol for the laboratory synthesis of **Halopemide**, a compound of interest for its dual activity as a dopamine receptor antagonist and a phospholipase D (PLD) inhibitor. The synthesis is based on a convergent approach, involving the preparation of a key intermediate, 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, followed by its N-alkylation and subsequent amide coupling. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

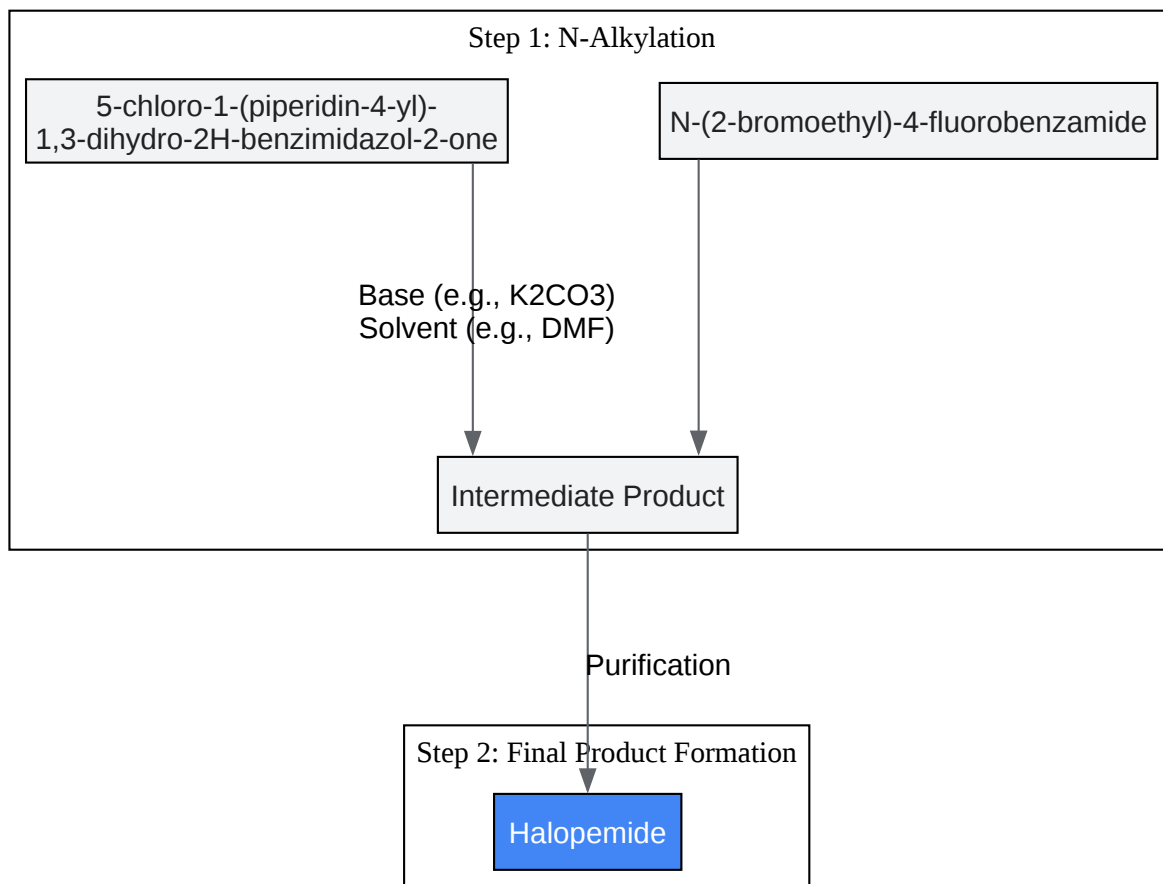
Halopemide, with the IUPAC name N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide, is a molecule that has garnered significant interest in pharmacological research. Initially investigated as a neuroleptic agent due to its dopamine receptor antagonism, it was later identified as a potent inhibitor of phospholipase D (PLD) isozymes, PLD1 and PLD2. This dual functionality makes **Halopemide** a valuable tool for studying the roles of these signaling pathways in various physiological and pathological processes. The following protocol outlines a reliable method for its synthesis in a laboratory setting.

Chemical Information

Characteristic	Value
IUPAC Name	N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide
CAS Number	59831-65-1[1]
Molecular Formula	C ₂₁ H ₂₂ ClFN ₄ O ₂ [1]
Molecular Weight	416.88 g/mol [1]

Synthesis Pathway

The synthesis of **Halopemide** can be achieved through a two-step process starting from the commercially available 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one. The first step involves the N-alkylation of the piperidine ring with a suitable 2-carbon electrophile bearing a protected amine. The second step is the deprotection of the amine followed by an amide coupling with 4-fluorobenzoyl chloride. An alternative, more direct approach involves the N-alkylation with a pre-functionalized side chain, N-(2-bromoethyl)-4-fluorobenzamide.



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Figure 1. Synthetic pathway for **Halopemide**.

Experimental Protocol

Materials:

- 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
- N-(2-bromoethyl)-4-fluorobenzamide
- Potassium carbonate (K₂CO₃), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Heating mantle or oil bath
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin Layer Chromatography (TLC) plates and chamber
- UV lamp for TLC visualization
- NMR spectrometer
- Mass spectrometer

Procedure:

Step 1: Synthesis of N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide (**Halopemide**)

- To a dry round-bottom flask, add 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).
- Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
- To this solution, add anhydrous potassium carbonate (K_2CO_3) (2.5 eq).
- Add N-(2-bromoethyl)-4-fluorobenzamide (1.2 eq) to the reaction mixture.
- Heat the mixture to 80-90 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.
- After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford **Halopemide** as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

Step	Reactants	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, N-(2-bromoethyl)-4-fluorobenzamide	K ₂ CO ₃	DMF	80-90	12-18	65-75 (representative)

Table 2: Analytical Data for **Halopemide**

Analysis	Expected Result
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.80-7.75 (m, 2H), 7.40-7.35 (m, 1H), 7.15-7.05 (m, 3H), 6.95 (d, J=8.4 Hz, 1H), 6.70 (br s, 1H), 4.30-4.20 (m, 1H), 3.60 (t, J=6.0 Hz, 2H), 3.10 (d, J=11.6 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H), 2.40-2.30 (m, 2H), 2.10-2.00 (m, 2H), 1.95-1.85 (m, 2H). (Representative spectrum based on chemical structure)
Mass Spectrometry (ESI+)	m/z: 417.1 [M+H] ⁺

Safety Precautions

- This protocol should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

- N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme caution.
- Alkylating agents like N-(2-bromoethyl)-4-fluorobenzamide are potentially harmful and should be handled with care.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of **Halopemide**. This will enable researchers to produce this valuable pharmacological tool for further investigation into its biological activities and potential therapeutic applications. The characterization data provided should serve as a useful reference for confirming the identity and purity of the synthesized compound.

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References

- 1. 5-Chloro-1,3-dihydro-1-(4-piperidiny)-2H-benzimidazol-2-one | C₁₂H₁₄ClN₃O | CID 104607 - PubChem [pubchem.ncbi.nlm.nih.gov]
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